molecular formula C15H12N2O3 B11063595 5-(furan-2-ylcarbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

5-(furan-2-ylcarbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B11063595
M. Wt: 268.27 g/mol
InChI Key: AIJMKCVRQQHVDI-UHFFFAOYSA-N
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Description

5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is a heterocyclic compound that features a furan ring and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE typically involves the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-FURYLCARBONYL)-4-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is unique due to its specific combination of a furan ring and a dihydropyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

5-(furan-2-carbonyl)-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C15H12N2O3/c18-14(12-7-4-8-20-12)11-9-16-15(19)17-13(11)10-5-2-1-3-6-10/h1-9,13H,(H2,16,17,19)

InChI Key

AIJMKCVRQQHVDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=CNC(=O)N2)C(=O)C3=CC=CO3

Origin of Product

United States

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